molecular formula C24H32N4O5 B11262877 N'-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide

N'-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B11262877
M. Wt: 456.5 g/mol
InChI Key: DWDVYOYYUALXHW-DHRITJCHSA-N
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Description

N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a methoxyphenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the nitrophenyl intermediate: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Introduction of the bis(2-methylpropyl)amino group: This step involves the substitution reaction where the nitrophenyl intermediate reacts with bis(2-methylpropyl)amine under controlled conditions.

    Condensation with acetohydrazide: The final step involves the condensation of the substituted nitrophenyl intermediate with 2-(4-methoxyphenoxy)acetohydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide: Similar compounds include other hydrazide derivatives with different substituents on the aromatic ring or variations in the hydrazide moiety.

Uniqueness

    Structural Uniqueness: The presence of both the nitrophenyl and methoxyphenoxy groups in the same molecule provides unique chemical properties and reactivity.

    Functional Uniqueness:

Properties

Molecular Formula

C24H32N4O5

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylideneamino]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H32N4O5/c1-17(2)14-27(15-18(3)4)22-11-6-19(12-23(22)28(30)31)13-25-26-24(29)16-33-21-9-7-20(32-5)8-10-21/h6-13,17-18H,14-16H2,1-5H3,(H,26,29)/b25-13+

InChI Key

DWDVYOYYUALXHW-DHRITJCHSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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